molecular formula C5H6BrNS B1371986 5-Bromo-2-ethylthiazole CAS No. 1086382-44-6

5-Bromo-2-ethylthiazole

Cat. No.: B1371986
CAS No.: 1086382-44-6
M. Wt: 192.08 g/mol
InChI Key: PMLOCJDQVWVTPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position makes this compound unique. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethylthiazole typically involves the bromination of 2-ethylthiazole. One common method is the reaction of 2-ethylthiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to form 2-ethylthiazole.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-ethylthiazole derivatives with various substituents at the 5-position.

    Oxidation Reactions: Products include this compound sulfoxides and sulfones.

    Reduction Reactions: The major product is 2-ethylthiazole.

Scientific Research Applications

5-Bromo-2-ethylthiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: It serves as a precursor in the synthesis of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its analogs.

Biological Activity

5-Bromo-2-ethylthiazole is a heterocyclic compound belonging to the thiazole family, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, making it a valuable subject of study in medicinal chemistry and pharmacology.

Overview of Thiazole Compounds

Thiazole derivatives, including this compound, have been recognized for their potential therapeutic applications. They exhibit a range of biological activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The unique structure of thiazoles allows them to interact with various biological targets, including enzymes and receptors, influencing numerous biochemical pathways.

Target Interactions
this compound primarily interacts with enzymes and receptors in biological systems. It has been shown to inhibit key enzymes involved in various metabolic pathways, leading to significant biological effects. For instance, it can interfere with DNA topoisomerase II activity, resulting in DNA damage and subsequent cytotoxic effects on cancer cells.

Biochemical Pathways
The compound can activate or inhibit several biochemical pathways, contributing to its antitumor and anti-inflammatory effects. Its ability to modulate these pathways makes it an attractive candidate for further research in drug development .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation. For example, it has shown effectiveness against human glioblastoma and melanoma cells .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which are beneficial in managing conditions characterized by excessive inflammation. Its ability to inhibit pro-inflammatory cytokines contributes to this effect .

Case Studies

  • Anticancer Efficacy : In a study evaluating the cytotoxic effects of thiazole derivatives, this compound demonstrated significant inhibitory activity against several cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : A comparative study showed that this compound exhibited superior antimicrobial activity against Candida albicans compared to standard antifungal agents like fluconazole .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

Activity Type Observed Effects Reference
AntimicrobialEffective against C. albicans
AnticancerInduces apoptosis in glioblastoma cells
Anti-inflammatoryModulates cytokine production

Properties

IUPAC Name

5-bromo-2-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLOCJDQVWVTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671734
Record name 5-Bromo-2-ethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086382-44-6
Record name Thiazole, 5-bromo-2-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086382-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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